molecular formula C21H23N5O B12244685 3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

Cat. No.: B12244685
M. Wt: 361.4 g/mol
InChI Key: WOGNNOSFOXTZDJ-UHFFFAOYSA-N
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Description

3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures. The presence of oxazole, pyrrolidine, and pyridazine rings in its structure makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, followed by the construction of the pyrrolidine and pyridazine rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule .

Mechanism of Action

The mechanism of action of 3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine apart is its unique combination of these heterocyclic rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

3-methyl-5-[[5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C21H23N5O/c1-15-9-19(27-24-15)14-25-10-17-12-26(13-18(17)11-25)21-8-7-20(22-23-21)16-5-3-2-4-6-16/h2-9,17-18H,10-14H2,1H3

InChI Key

WOGNNOSFOXTZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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